Cas no 62770-50-7 (5,6beta-dihydro pgi2)

5,6β-Dihydro PGI₂ is a stable analog of prostacyclin (PGI₂), a naturally occurring prostaglandin with potent vasodilatory and antiplatelet properties. This derivative exhibits enhanced chemical stability compared to PGI₂, which is highly labile under physiological conditions. The 5,6β-dihydro modification reduces susceptibility to hydrolysis, prolonging its biological activity. It retains key pharmacological effects, including inhibition of platelet aggregation and smooth muscle relaxation, making it valuable for research in cardiovascular and thrombotic disorders. Its improved stability allows for more consistent experimental outcomes in vitro and in vivo. Researchers utilize this compound to study prostacyclin receptor mechanisms and explore potential therapeutic applications in vascular diseases.
5,6beta-dihydro pgi2 structure
5,6beta-dihydro pgi2 structure
Product Name:5,6beta-dihydro pgi2
CAS No:62770-50-7
MF:C20H34O5
MW:354.48096704483
CID:957759
PubChem ID:91746207
Update Time:2025-05-28

5,6beta-dihydro pgi2 Chemical and Physical Properties

Names and Identifiers

    • 5,6beta-dihydro pgi2
    • 6β-Prostaglandin I1
    • 5,6-dihydroprostacyclin
    • 6BETA-PROSTAGLANDIN I1
    • 6S,9ALPHA-EPOXY-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC ACID
    • HMS3648L10
    • 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
    • 5,6BETA-DIHYDROPGI2
    • 6.alpha.-Prostaglandin I1
    • 5,6 beta-Dihydro-PGI2
    • 6R,9.alpha.-epoxy-11.alpha.,15S-dihydroxy-prost-13E-en-1-oic acid
    • 62770-50-7
    • SR-01000946525
    • 6-Prostaglandin I1
    • SR-01000946525-1
    • 6??-Prostaglandin I1
    • 6
    • 6 beta -Prostaglandin I1
    • AKOS040755142
    • 5-((2S,3aR,4R,5R,6aS)-5-hydroxy-4-((S,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-yl)pentanoic acid
    • RJADQDXZYFCVHV-CBIPHORWSA-N
    • HY-130522
    • 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]uran-2-yl]pentanoic acid
    • A-Prostaglandin I1
    • CHEBI:177402
    • CS-0108843
    • PD021060
    • Inchi: 1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1
    • InChI Key: RJADQDXZYFCVHV-CBIPHORWSA-N
    • SMILES: O1[C@@H](CCCCC(=O)O)C[C@@H]2[C@@H](/C=C/[C@H](CCCCC)O)[C@@H](C[C@H]12)O

Computed Properties

  • Exact Mass: 354.24100
  • Monoisotopic Mass: 354.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 11
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 86.99000
  • LogP: 3.28330

5,6beta-dihydro pgi2 Pricemore >>

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